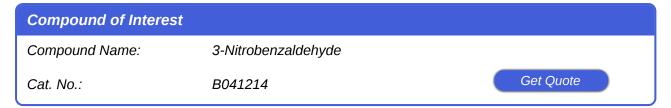


# Application Note: Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025



This application note details the experimental protocol for the synthesis of (E)-4-(3-nitrophenyl)but-3-en-2-one through a base-catalyzed crossed aldol condensation reaction between **3-nitrobenzaldehyde** and acetone. This Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used in the synthesis of chalcones and other intermediates for drug development.

The protocol provides a step-by-step methodology, from reagent preparation to product purification and characterization. The target audience for this document includes researchers in organic synthesis, medicinal chemistry, and drug development.

## **Quantitative Data**

Table 1: Reactant and Reagent Specifications



Compound	Molecular Formula	Molecular Weight ( g/mol )	Amount	Moles	Molar Ratio
3- Nitrobenzalde hyde	C7H5NO3	151.12	1.51 g	0.01	1
Acetone	C₃H <sub>6</sub> O	58.08	2.9 mL (~2.3 g)	~0.04	~4
Sodium Hydroxide	NaOH	40.00	-	-	Catalyst
95% Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07	20 mL	-	Solvent
Water	H₂O	18.02	-	-	-

Table 2: Product Specifications

Product	Molecular Formula	Molecular Weight ( g/mol )	Appearance	Melting Point (°C)
(E)-4-(3- nitrophenyl)but- 3-en-2-one	С10Н9NО3	191.18[1]	Yellowish solid	146 (literature value for a similar chalcone) [2][3][4]

# **Experimental Protocol**

This protocol describes the synthesis of (E)-4-(3-nitrophenyl)but-3-en-2-one.

Materials and Reagents:

- 3-Nitrobenzaldehyde
- Acetone

## Methodological & Application



- Sodium Hydroxide (NaOH) pellets
- 95% Ethanol
- Distilled Water
- 5% Acetic Acid in Ethanol (for washing, optional)[5]
- Ice

#### Equipment:

- 100 mL Round-bottom flask or Erlenmeyer flask
- · Magnetic stirrer and stir bar
- Beakers
- Graduated cylinders
- · Hirsch funnel or Büchner funnel
- Filter paper
- Spatula
- Melting point apparatus
- NMR Spectrometer (for characterization)

#### Procedure:

1. Reaction Setup: a. In a 100 mL flask, dissolve 1.51 g (0.01 mol) of **3-nitrobenzaldehyde** in 20 mL of 95% ethanol. Stir the mixture until the solid is completely dissolved. You may need to warm the mixture gently to facilitate dissolution[2]. b. To this solution, add 2.9 mL (approximately 0.04 mol) of acetone. c. Prepare a 10% aqueous solution of sodium hydroxide by dissolving 1 g of NaOH in 9 mL of water. d. Cool the aldehyde-ketone solution in an icewater bath.

### Methodological & Application





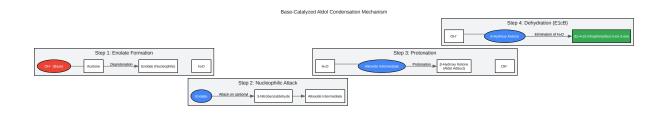
- 2. Aldol Condensation: a. While stirring the cooled solution, slowly add 2.5 mL of the 10% NaOH solution dropwise. Ensure the temperature of the reaction mixture does not rise significantly[6]. b. A yellow precipitate should start to form. Continue stirring the mixture at room temperature for approximately 30 minutes[5]. If a precipitate does not form, an oil may appear which can be solidified by vigorous stirring with a spatula[5].
- 3. Isolation of Crude Product: a. After the reaction is complete, add about 20 mL of ice-cold water to the reaction mixture to precipitate the product completely. b. Collect the crude solid product by vacuum filtration using a Büchner or Hirsch funnel[5]. c. Wash the precipitate with two portions of cold water to remove any remaining NaOH and other water-soluble impurities. d. (Optional) For further washing, the solid can be suspended in about 20 mL of 5% acetic acid in ethanol, stirred, and then filtered again. This is followed by a final wash with a small amount of cold ethanol[5]. e. Allow the crude product to air-dry on the filter paper for about 30 minutes.
- 4. Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Recrystallize the product from a minimal amount of hot 95% ethanol or methanol[2]. Dissolve the solid in the hot solvent and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration. d. Dry the crystals completely, weigh the final product, and calculate the percentage yield.
- 5. Product Characterization: a. Determine the melting point of the purified product. b. Obtain <sup>1</sup>H NMR and/or <sup>13</sup>C NMR spectra to confirm the structure of (E)-4-(3-nitrophenyl)but-3-en-2-one[3].

## **Visualizations**

### **Reaction Mechanism**

The base-catalyzed aldol condensation proceeds through the formation of an enolate ion from acetone, which then acts as a nucleophile.





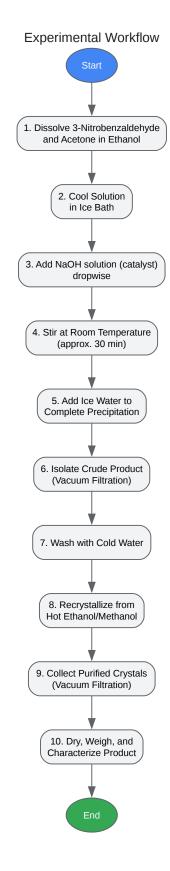
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Caption: Mechanism of the base-catalyzed aldol condensation.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for the synthesis and purification of (E)-4-(3-nitrophenyl)but-3-en-2-one.





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Caption: Workflow for the synthesis of (E)-4-(3-nitrophenyl)but-3-en-2-one.



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